molecular formula C17H14N4O2S2 B2815856 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide CAS No. 1797903-09-3

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide

Cat. No. B2815856
CAS RN: 1797903-09-3
M. Wt: 370.45
InChI Key: KLNDJPZFORBKRI-UHFFFAOYSA-N
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Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Molecular Structure Analysis

The molecular formula of the compound is C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057197301 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057197301 Da .

Mechanism of Action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The compound’s action on Chk1 can affect several biochemical pathways, particularly those involved in cell cycle regulation and DNA damage response . By inhibiting Chk1, the compound could disrupt these pathways, leading to various downstream effects such as cell cycle arrest or apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the context in which it is used. For instance, in cancer cells with high levels of DNA damage, inhibition of Chk1 could lead to cell death . .

Future Directions

As the compound is classified as experimental , future research could focus on exploring its potential applications, particularly in the field of medicine. This could involve studying its biological activity, pharmacokinetics, and potential therapeutic effects.

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-14(12-9-24-16(19-12)10-5-2-1-3-6-10)21-17-20-11-7-4-8-18-15(23)13(11)25-17/h1-3,5-6,9H,4,7-8H2,(H,18,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNDJPZFORBKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide

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